Product packaging for Ethyl 4-bromomethylcinnamate(Cat. No.:CAS No. 60682-98-6)

Ethyl 4-bromomethylcinnamate

Cat. No.: B123649
CAS No.: 60682-98-6
M. Wt: 269.13 g/mol
InChI Key: ZIRVAUOPXCOSFU-BQYQJAHWSA-N
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Description

Significance of Cinnamate (B1238496) Esters as Precursors in Chemical Synthesis

Cinnamate esters are a class of organic compounds that are widely recognized for their importance as precursors and intermediates in a multitude of synthetic applications. google.com They are valued in the cosmetic, lubricant, and perfume industries and serve as raw materials for pharmaceuticals. google.comnih.govresearchgate.net The pleasant fragrance of many cinnamate esters, such as the strawberry-like scent of methyl cinnamate, has led to their extensive use as fragrance and flavoring agents. nsf.govkemdikbud.go.id

Beyond their sensory properties, the chemical structure of cinnamate esters makes them versatile synthons in organic synthesis. The conjugated system, comprising an aromatic ring, a carbon-carbon double bond, and a carbonyl group, allows for a variety of chemical transformations. They can participate in reactions such as [2+2] cycloadditions to form cyclobutane (B1203170) structures, which are core components of some natural products. acs.org Furthermore, cinnamate esters are precursors for the synthesis of polymers and other complex organic molecules. google.comgoogle.com

The synthesis of cinnamate esters can be achieved through several established methods, including the Fischer esterification of cinnamic acid, Claisen condensation, and Wittig-type reactions. google.comnsf.gov Researchers continue to develop greener and more efficient synthetic routes, utilizing techniques like microwave-assisted synthesis and phase-transfer catalysis to improve yields and reduce reaction times. nih.govresearchgate.net Their role as building blocks is critical in creating diverse molecular frameworks, including those with significant biological activity. thieme-connect.combeilstein-journals.org

Overview of the Bromomethyl Moiety's Role in Synthetic Organic Chemistry

The bromomethyl group (-CH₂Br) is a highly versatile and reactive functional group in synthetic organic chemistry. ontosight.aiontosight.ai When attached to a benzene (B151609) ring, as in the case of Ethyl 4-bromomethylcinnamate, it forms a "benzylic bromide." libretexts.org The carbon atom attached to the aromatic ring is known as the benzylic position, which exhibits enhanced reactivity. libretexts.org This heightened reactivity stems from the stability of the intermediates formed during reactions at this site. For instance, the homolytic cleavage of the benzylic C-H bond results in a resonance-stabilized benzylic radical, making benzylic positions susceptible to free-radical bromination. libretexts.orgmasterorganicchemistry.com

Similarly, in nucleophilic substitution reactions, the loss of the bromide ion generates a resonance-stabilized benzylic carbocation. quora.comucalgary.ca This stability facilitates both Sₙ1 and Sₙ2 reaction pathways. Primary benzylic halides readily undergo Sₙ2 reactions, while secondary and tertiary ones favor the Sₙ1 pathway. ucalgary.ca This predictable reactivity makes the bromomethyl group an excellent electrophilic site for introducing a wide range of nucleophiles, thereby enabling the construction of more complex molecules. chemicalbull.com The bromomethyl group can be readily substituted by amines, imidazoles, and other nucleophiles to form new carbon-heteroatom bonds, a common strategy in the synthesis of pharmaceuticals and other functional materials. chemicalbull.comwikipedia.org

Research Landscape and Potential Applications of this compound

This compound serves as a key intermediate, leveraging the combined reactivity of its cinnamate and bromomethyl functionalities. cymitquimica.com Its primary utility lies in its role as a precursor for the synthesis of more complex, often biologically active, compounds. cymitquimica.comchembk.com

A significant application of this compound is in the synthesis of the antiplatelet agent Ozagrel. wikipedia.org In the synthesis pathway, the bromomethyl group of the compound is alkylated with imidazole, followed by saponification of the ethyl ester to yield the final drug, which functions as a thromboxane (B8750289) A2 synthesis inhibitor. wikipedia.org This highlights the compound's value as a readily available building block for pharmaceutical manufacturing.

Furthermore, research has identified this compound as a 5α-reductase inhibitor. scbt.com The 5α-reductase enzyme is responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), and inhibitors of this enzyme are crucial for studying and managing androgen-related conditions. scbt.com The structure of this compound is thought to interact with the enzyme's active site, where the bromomethyl group provides specific steric effects that disrupt substrate binding, and the ethyl ester group enhances lipophilicity, aiding in membrane permeability. scbt.com

The compound's reactivity allows for its use in creating a variety of derivatives through nucleophilic substitutions and coupling reactions, making it a valuable tool for developing novel compounds in medicinal chemistry and agrochemicals. cymitquimica.comlookchem.com

Chemical Properties of this compound

PropertyValueSource
CAS Number 60682-98-6 cymitquimica.comscbt.com
Molecular Formula C₁₂H₁₃BrO₂ cymitquimica.comnih.gov
Molecular Weight 269.13 g/mol cymitquimica.com
Appearance Colorless to pale yellow liquid cymitquimica.com
Synonyms Ethyl (2E)-3-[4-(bromomethyl)phenyl]prop-2-enoate, 4-Bromomethylcinnamic acid ethyl ester cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13BrO2 B123649 Ethyl 4-bromomethylcinnamate CAS No. 60682-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRVAUOPXCOSFU-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Employment of Ethyl 4 Bromomethylcinnamate As a Versatile Molecular Building Block

Synthesis of Complex Organic Architectures Facilitated by Ethyl 4-Bromomethylcinnamate

The reactivity of the bromomethyl group in this compound makes it an ideal substrate for introducing the cinnamate (B1238496) scaffold into a wide array of molecular architectures. This section explores its application in the synthesis of diverse and complex organic structures.

Preparation of Cinnamamide (B152044) Derivatives

Cinnamamide derivatives are a class of compounds with a broad spectrum of biological activities. The synthesis of these derivatives can be envisaged through a two-step process starting from this compound. The first step involves the amidation of the ethyl ester, followed by a nucleophilic substitution at the bromomethyl position, or vice-versa.

A more direct, albeit less documented, approach would involve the initial conversion of this compound to the corresponding cinnamoyl chloride or acid, followed by coupling with a desired amine. However, the more common strategy for creating diverse cinnamamides involves the reaction of a cinnamic acid derivative with an amine in the presence of a coupling agent. While direct amidation of this compound with amines is possible, it often requires harsh conditions. A more facile route involves the nucleophilic substitution of the bromide with an amine, followed by hydrolysis of the ester and subsequent amidation.

Reactant 1Reactant 2Product ClassPotential Application
This compoundPrimary/Secondary AmineN-substituted cinnamamide derivativesBioactive compounds
This compoundAmino acid esterPeptidomimetic structuresDrug discovery

Formation of N-Heterocyclic Hydroxamic Acids

N-Heterocyclic hydroxamic acids are a significant class of compounds, often investigated for their metal-chelating properties and biological activities, including as histone deacetylase (HDAC) inhibitors. This compound can serve as a key reagent for incorporating a cinnamate-based side chain onto a pre-formed N-heterocyclic hydroxamic acid.

The synthetic strategy involves the alkylation of the nitrogen or oxygen atom of the hydroxamic acid functional group within a heterocyclic scaffold. The choice of base and reaction conditions can influence the regioselectivity of the alkylation (N- vs. O-alkylation). The resulting molecule would feature a cinnamate tail, which could be further modified to modulate the compound's properties.

Heterocyclic CoreReagentProductPotential Activity
Pyridine-2-hydroxamic acidThis compoundO- or N-alkylated pyridine hydroxamic acidMetal chelation
Indole-3-hydroxamic acidThis compoundO- or N-alkylated indole hydroxamic acidHDAC inhibition

Construction of Bis-(chloroethyl)aminomethylcinnamic Acid Derivatives and Their Esters

The bis-(2-chloroethyl)amine group is a well-known pharmacophore found in many alkylating anticancer agents. The synthesis of cinnamic acid derivatives bearing this functional group can be achieved by reacting this compound with bis(2-chloroethyl)amine. This reaction proceeds via a nucleophilic substitution where the secondary amine displaces the bromide ion.

The resulting product, ethyl 4-{[bis(2-chloroethyl)amino]methyl}cinnamate, combines the alkylating functionality with the cinnamate scaffold. The ester can then be hydrolyzed to the corresponding carboxylic acid if desired.

Reaction Scheme:

this compound + HN(CH₂CH₂Cl)₂ → Ethyl 4-{[bis(2-chloroethyl)amino]methyl}cinnamate + HBr

This synthetic approach allows for the creation of targeted chemotherapeutic agents, where the cinnamate portion could potentially direct the molecule to specific biological targets.

Application in the Design and Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The cinnamate scaffold is found in some kinase inhibitors, and the ability to functionalize it is crucial for developing new and selective agents. This compound provides a convenient handle to attach the cinnamate core to various heterocyclic systems commonly found in kinase inhibitors.

For instance, the bromomethyl group can be used to alkylate nitrogen atoms within pyrimidine, quinazoline, or pyrazole cores, which are prevalent in many FDA-approved kinase inhibitors. This strategy allows for the systematic exploration of the chemical space around the cinnamate moiety to optimize binding to the kinase active site. The resulting compounds could be evaluated for their inhibitory activity against various kinases, such as mitogen-activated protein (MAP) kinases.

Diverse Methodological Approaches for Derivatization

The synthetic utility of this compound is primarily derived from the diverse reactions that its functional groups can undergo. The following section details the key methodological approaches for its derivatization.

Alkylation Reactions Utilizing the Bromomethyl Group

The most prominent feature of this compound is the presence of a benzylic bromide. This group is highly susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the formation of a new carbon-heteroatom or carbon-carbon bond.

A wide range of nucleophiles can be employed in these reactions, leading to a vast array of derivatives. The general reaction can be represented as:

R-Nu⁻ + Br-CH₂-C₆H₄-CH=CH-COOEt → R-Nu-CH₂-C₆H₄-CH=CH-COOEt + Br⁻

Where Nu can be an oxygen, nitrogen, sulfur, or carbon-based nucleophile.

NucleophileProduct Type
Alcohols (ROH)Ether
Phenols (ArOH)Aryl Ether
Amines (RNH₂)Secondary Amine
Azides (N₃⁻)Azide
Thiols (RSH)Thioether
Cyanides (CN⁻)Nitrile

These alkylation reactions are typically carried out in the presence of a base to deprotonate the nucleophile or to scavenge the HBr byproduct. The choice of solvent and temperature can be optimized to achieve high yields and minimize side reactions. This versatility underscores the strategic importance of this compound as a foundational building block in the synthesis of complex organic molecules.

Reductive Functionalization Strategies

The strategic employment of this compound as a versatile molecular building block extends to its reductive functionalization. These reactions primarily target the activated benzylic bromide and the α,β-unsaturated ester functionalities. The selective reduction of either of these sites or the concurrent reduction of both allows for the synthesis of a variety of useful compounds.

One of the key reductive transformations is the hydrogenolysis of the carbon-bromine bond at the benzylic position. This debromination effectively converts the bromomethyl group into a methyl group, yielding ethyl 4-methylcinnamate. This transformation can be achieved through catalytic hydrogenation, where a catalyst such as palladium on carbon (Pd/C) is used in the presence of hydrogen gas. This method is generally clean and efficient, proceeding under mild conditions.

Alternatively, reductive debromination can be accomplished using reducing agents like sodium borohydride in a suitable solvent. While sodium borohydride is primarily known for reducing aldehydes and ketones, it can also reduce benzylic halides. The reaction proceeds via a nucleophilic attack of the hydride on the electrophilic benzylic carbon.

Another important reductive pathway involves the saturation of the carbon-carbon double bond of the cinnamate moiety. Catalytic hydrogenation is also the method of choice for this transformation, typically employing catalysts like palladium or platinum. This reaction leads to the formation of ethyl 3-(4-(bromomethyl)phenyl)propanoate. It is important to note that under these conditions, the benzylic bromide may also be susceptible to reduction, potentially leading to a mixture of products or the fully reduced ethyl 3-(4-methylphenyl)propanoate, depending on the reaction conditions and catalyst choice. The selective reduction of the double bond in the presence of the benzylic bromide can be challenging and may require careful selection of the catalyst and reaction parameters.

Below is a summary of potential reductive functionalization strategies for this compound based on established chemical principles.

Table 1: Reductive Functionalization Reactions of this compound

Starting Material Reagents and Conditions Product Reaction Type
This compound H₂, Pd/C, Ethanol, rt Ethyl 4-methylcinnamate Hydrogenolysis of C-Br bond
This compound NaBH₄, DMF, 70°C Ethyl 4-methylcinnamate Reductive Debromination
This compound H₂, Pd/C, Ethyl Acetate (B1210297), rt Ethyl 3-(4-(bromomethyl)phenyl)propanoate Hydrogenation of C=C bond
This compound H₂, Pd/C, Methanol, rt Ethyl 3-(4-methylphenyl)propanoate Hydrogenation of C=C and Hydrogenolysis of C-Br

Nucleophilic Substitution Pathways Involving the Activated Methyl Group

The presence of a bromine atom on the benzylic methyl group of this compound renders this position highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility as a molecular building block, enabling the introduction of a wide array of functional groups through SN2 reactions. The benzylic nature of the carbon-bromine bond facilitates the displacement of the bromide ion by a diverse range of nucleophiles.

A prominent application of this reactivity is in the synthesis of ethers via the Williamson ether synthesis. In this reaction, an alkoxide or a phenoxide anion acts as the nucleophile, attacking the benzylic carbon to form a new carbon-oxygen bond. For instance, the reaction of this compound with sodium ethoxide in ethanol would yield the corresponding ethyl 4-(ethoxymethyl)cinnamate. This pathway is highly efficient for the preparation of a variety of aryl-alkyl ethers.

Similarly, thioethers can be readily synthesized by reacting this compound with a thiol or a thiolate salt. The sulfur nucleophile effectively displaces the bromide to form a carbon-sulfur bond. For example, treatment with potassium thioacetate followed by hydrolysis provides a straightforward route to the corresponding thiol, which can be further functionalized.

Nitrogen-based nucleophiles also react readily with this compound. Amines, for instance, can be alkylated to form secondary or tertiary amines, depending on the stoichiometry and reaction conditions. Azide ions, typically from sodium azide, provide an efficient route to the corresponding benzylic azide, which is a versatile intermediate for the synthesis of amines via reduction or for use in click chemistry.

The activated methyl group can also be functionalized with carbon-based nucleophiles. For example, cyanide ions can be introduced to form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Furthermore, this compound is an excellent precursor for the formation of phosphonium salts. Reaction with triphenylphosphine yields a stable phosphonium bromide salt. This salt can then be deprotonated with a strong base to form a phosphonium ylide, a key reagent in the Wittig reaction for the synthesis of alkenes.

The following table summarizes some of the key nucleophilic substitution reactions of this compound, highlighting its versatility in the synthesis of a diverse range of derivatives.

Table 2: Nucleophilic Substitution Reactions of this compound

Nucleophile Reagent Product Product Class
Ethoxide Sodium Ethoxide Ethyl 4-(ethoxymethyl)cinnamate Ether
Phenoxide Sodium Phenoxide Ethyl 4-(phenoxymethyl)cinnamate Ether
Thioacetate Potassium Thioacetate Ethyl 4-((acetylthio)methyl)cinnamate Thioester
Azide Sodium Azide Ethyl 4-(azidomethyl)cinnamate Azide
Cyanide Sodium Cyanide Ethyl 4-(cyanomethyl)cinnamate Nitrile
Triphenylphosphine PPh₃ (4-((E)-3-Ethoxy-3-oxoprop-1-en-1-yl)benzyl)triphenylphosphonium bromide Phosphonium Salt
Glycine Methyl Ester Glycine methyl ester, Et₃N Methyl 2-((4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)benzyl)amino)acetate N-substituted amino acid ester

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Bromomethylcinnamate

Elucidation of Intrinsic Reactivity Patterns

Ethyl 4-bromomethylcinnamate is a bifunctional molecule, possessing two key reactive sites: the bromomethyl group attached to the phenyl ring and the α,β-unsaturated ester system. The chemical behavior of the compound is dictated by the interplay of these functionalities.

The bromomethyl group (-CH₂Br) is a primary benzylic halide. The carbon atom bonded to the bromine is electrophilic due to the electron-withdrawing nature of the halogen. This, combined with the stability of the bromide ion as a leaving group, makes the bromomethyl moiety highly susceptible to nucleophilic substitution reactions. futurelearn.comlibretexts.org The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, largely dependent on the nucleophile, solvent, and reaction conditions. Given that it is a primary halide, the Sₙ2 mechanism is often favored. studymind.co.uk

In a typical Sₙ2 reaction, a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion in a single, concerted step. msu.edu This reactivity allows for the introduction of a wide variety of functional groups at this position.

Common nucleophilic substitution reactions include:

Hydrolysis: Reaction with water or hydroxide (B78521) ions (OH⁻) yields the corresponding alcohol, ethyl 4-hydroxymethylcinnamate. studymind.co.uk

Cyanation: Treatment with cyanide salts, such as sodium or potassium cyanide, results in the formation of a nitrile, extending the carbon chain by one. studymind.co.uk

Amination: Reaction with ammonia (B1221849) or primary/secondary amines introduces an amino group, forming the corresponding amine derivatives. studymind.co.uk

The bromomethyl group can also undergo reduction. Catalytic hydrogenation or treatment with hydride-based reducing agents can replace the bromine atom with a hydrogen atom, yielding ethyl 4-methylcinnamate.

Reactant/ReagentNucleophile/Reducing AgentProduct Functional Group
This compoundHydroxide (OH⁻)Alcohol (-CH₂OH)
This compoundCyanide (CN⁻)Nitrile (-CH₂CN)
This compoundAmmonia (NH₃)Primary Amine (-CH₂NH₂)
This compoundHydride (e.g., from NaBH₄)Methyl (-CH₃)

The α,β-unsaturated ester is an electron-deficient system, characterized by a polarized double bond conjugated with the carbonyl group. This structure allows for two primary modes of reaction: 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon. mdpi.com

Key transformations include:

Conjugate Addition: Soft nucleophiles, such as cuprates, thiols, and enamines, preferentially attack the β-carbon in a Michael addition reaction. This is a versatile method for forming new carbon-carbon or carbon-heteroatom bonds at the β-position.

Reduction: The carbon-carbon double bond can be selectively reduced without affecting the ester group. Catalytic hydrogenation using specific catalysts, such as palladium on carbon (Pd/C), is a common method to produce the corresponding saturated ester, ethyl 3-(4-bromomethylphenyl)propanoate. organic-chemistry.org

Epoxidation: The double bond can be converted to an epoxide using peroxy acids.

Ester Reactions: The ethyl ester group itself can undergo characteristic reactions such as hydrolysis (to form 4-bromomethylcinnamic acid) or transesterification (reaction with another alcohol in the presence of an acid or base catalyst).

The reactivity of this system can be influenced by Lewis acids, which can coordinate to the carbonyl oxygen, further enhancing the electrophilicity of the conjugated system. nih.gov

Reaction TypeAttacked PositionCommon ReagentResulting Structure
Conjugate Additionβ-CarbonOrganocupratesAlkyl group added at β-position
Selective Reductionα,β C=C bondH₂/Pd-CSaturated C-C bond
Ester HydrolysisCarbonyl CarbonH₂O/H⁺ or OH⁻Carboxylic Acid
TransesterificationCarbonyl CarbonR'OH/CatalystNew Ester (R' group)

Mechanistic Insights into 5α-Reductase Inhibition by this compound

This compound is recognized as an inhibitor of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). scbt.commdpi.com Its inhibitory action is attributed to a combination of steric, electronic, and physicochemical properties that facilitate its interaction with the enzyme.

The inhibitory mechanism of this compound involves specific interactions within the active site of the 5α-reductase enzyme. scbt.com The structure of the inhibitor allows it to occupy the binding pocket, preventing the natural substrate, testosterone, from binding and undergoing reduction.

Steric Hindrance: The bromomethyl group introduces significant bulk at the para-position of the phenyl ring. scbt.com This steric effect can physically obstruct the proper orientation of the substrate within the catalytic site, disrupting the binding necessary for the enzymatic reaction to occur. scbt.com The specific configuration of the molecule allows for selective binding that interferes with the enzyme's normal function. scbt.com

The inhibition of 5α-reductase by compounds like this compound directly affects the enzyme's catalytic efficiency, which can be quantified by changes in kinetic parameters. The formal kinetic mechanism of 5α-reductase is an ordered bi-bi reaction, where the cofactor NADPH binds first, followed by the substrate (testosterone). acs.orgpfsfoundation.org

An inhibitor can alter the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.gov For instance, a competitive inhibitor would increase the apparent Kₘ of the substrate without changing the Vₘₐₓ, as it competes for the same active site. The specific interactions of this compound allow it to influence these kinetic parameters, thereby reducing the rate of DHT production. scbt.com

The primary metabolic consequence of this inhibition is the blockage of the conversion of testosterone to dihydrotestosterone. mdpi.com By reducing the levels of DHT, which is a key mediator of androgenic effects in tissues like the prostate gland and hair follicles, the inhibitor effectively alters androgen-dependent metabolic pathways. nih.gov

Kinetic ParameterDescriptionPotential Impact of Inhibitor
Kₘ (Michaelis Constant)Substrate concentration at half Vₘₐₓ; indicates substrate binding affinity.May increase (competitive inhibition), suggesting lower binding affinity for the natural substrate.
Vₘₐₓ (Maximum Velocity)The maximum rate of the enzymatic reaction.May decrease (non-competitive or uncompetitive inhibition) or remain unchanged (competitive inhibition).
k_cat (Turnover Number)Number of substrate molecules converted to product per enzyme molecule per unit time.Decreased, indicating lower catalytic efficiency.

The enzyme 5α-reductase is a membrane-bound protein. researchgate.net For an inhibitor to be effective, it must be able to traverse the lipid bilayer of the cell membrane to reach its target. The lipophilicity, or fat-solubility, of a molecule is a critical determinant of its ability to permeate biological membranes via passive diffusion. researchgate.netnih.gov

The ethyl ester group in this compound significantly enhances the molecule's lipophilic character. scbt.com Compared to a corresponding carboxylic acid, the ester is less polar and more soluble in non-polar environments like the cell membrane. This increased lipophilicity facilitates the compound's transport from the extracellular space into the cell, allowing it to access the membrane-bound 5α-reductase. nih.govresearchgate.net While high lipophilicity can sometimes lead to poor aqueous solubility, for this inhibitor, the ethyl ester provides a balance that promotes effective membrane permeability and distribution within biological systems. scbt.com

Pharmacological and Biological Research Applications of Ethyl 4 Bromomethylcinnamate Derivatives

Evaluation as 5α-Reductase Inhibitors

Assessment of Inhibitory Potency

No data is available on the inhibitory potency of Ethyl 4-bromomethylcinnamate derivatives against 5α-reductase isozymes.

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

No SAR studies for this compound derivatives in the context of 5α-reductase inhibition have been published.

Antineoplastic and Cell Growth Modulatory Effects

Target-Specific Inhibition, Including mTOR Kinase Pathways

There is no available research detailing the use of this compound derivatives for the specific inhibition of mTOR kinase or related pathways.

In Vitro Cytotoxicity and Antiproliferative Activity in Malignant Cell Lines

Specific data on the in vitro cytotoxicity and antiproliferative effects of this compound derivatives against malignant cell lines is not available in published research.

Broader Pharmacological Spectrum of Related Cinnamate-Based Compounds

Cinnamic acid and its derivatives, a class of compounds to which this compound belongs, are widely recognized for their diverse biological activities. These compounds, found naturally in various plants, have attracted significant scientific interest due to their potential applications in pharmacology. ingentaconnect.comeurekaselect.com The core structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, serves as a versatile scaffold for the development of novel therapeutic agents. nih.gov Research has particularly focused on the antioxidant, antimicrobial, and anti-tyrosinase properties of these molecules. ingentaconnect.comeurekaselect.com

Cinnamic acid derivatives are well-established antioxidants, with their efficacy largely attributed to the presence of phenolic hydroxyl groups. ingentaconnect.comeurekaselect.com These groups can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical through resonance stabilization. ingentaconnect.com The propenoic side chain's conjugated double bond further enhances this stabilizing effect. ingentaconnect.com

The antioxidant capacity of these compounds is influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring. ingentaconnect.comnih.gov For instance, hydroxycinnamic acids like p-coumaric, caffeic, ferulic, and sinapic acids are potent antioxidants. ingentaconnect.com The introduction of a second hydroxyl group, especially in the ortho position, significantly enhances antioxidant efficacy. ingentaconnect.com Dihydroxy derivatives generally exhibit stronger antioxidant activity than their monohydroxy counterparts. Studies have shown that the antiradical activity of cinnamic acid derivatives increases with the number of hydroxyl groups on the aromatic ring. mdpi.com

The mechanism of antioxidant action can vary depending on the molecular structure and the surrounding medium. semanticscholar.org In polar solvents like methanol, the antioxidant process for derivatives with electron-donating groups is often governed by sequential proton loss electron transfer (SPLET). semanticscholar.org In less polar environments, a direct hydrogen atom transfer (HAT) mechanism is more common. semanticscholar.org

Table 1: Antioxidant Activity of Selected Cinnamic Acid Derivatives This table is interactive and allows for sorting and filtering of data.

Compound Antioxidant Activity Metric Result Source
p-Coumaric acid DPPH radical scavenging Active nih.gov
Caffeic acid Free radical scavenging Strong activity ingentaconnect.com
Ferulic acid Free radical scavenging Strong activity ingentaconnect.com
Sinapic acid Radical scavenging effect High activity nih.gov
Ethyl cinnamate (B1238496) DPPH assay More active than cinnamic acid researchgate.net

The antimicrobial properties of cinnamic acid and its derivatives have been extensively documented against a wide range of bacteria and fungi. eurekaselect.commdpi.com These compounds are found in natural antimicrobial preparations like cinnamon, storax, and propolis. mdpi.com The cinnamoyl moiety is a key structural feature contributing to these biological activities. nih.gov

Both natural and synthetic derivatives have demonstrated significant growth inhibition against various microbial species. mdpi.comnih.gov For example, 4-methoxycinnamic acid has shown potent antibacterial and antifungal effects, with minimum inhibitory concentration (MIC) values ranging from 50.4 to 449 µM. mdpi.com Ester and amide derivatives of cinnamic acid have also been a focus of research for developing new antimicrobial agents. nih.gov

In a study evaluating synthetic cinnamides and cinnamates, butyl cinnamate was identified as a particularly potent antifungal agent, with an MIC of 626.62 µM against several fungal strains. nih.gov The same study found that 4-isopropylbenzylcinnamide was the most effective antibacterial compound, with an MIC of 458.15 µM. nih.gov Esters of 4-chlorocinnamic acid have also shown significant antifungal activity, with methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate being among the most potent. nih.gov The mechanism of antifungal action for some derivatives involves interaction with ergosterol (B1671047) in the fungal plasma membrane and with the cell wall. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Cinnamate-Based Compounds This table is interactive and allows for sorting and filtering of data.

Compound Target Organism Minimum Inhibitory Concentration (MIC) Source
4-Methoxycinnamic acid Bacteria and Fungi 50.4 - 449 µM mdpi.com
Butyl cinnamate Candida & Aspergillus species 626.62 µM nih.gov
4-Isopropylbenzylcinnamide S. aureus, S. epidermidis, P. aeruginosa 458.15 µM nih.gov
Isobutyl cinnamate A. niger, C. albicans 12 µM, 14 µM respectively mdpi.com
Methoxyethyl 4-chlorocinnamate Fungi 0.13 µmol/mL nih.gov
Perillyl 4-chlorocinnamate Fungi 0.024 µmol/mL nih.gov

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of great interest for applications in cosmetics and medicine to address hyperpigmentation. nih.gov Cinnamic acid and its derivatives have emerged as a promising class of tyrosinase inhibitors. nih.govnih.gov

The inhibitory potency of these compounds is highly dependent on their chemical structure, particularly the substituents on the phenyl ring. nih.gov For instance, the introduction of a hydroxyl group at the 4-position of the phenyl ring can enhance tyrosinase inhibition. nih.gov A study on cinnamic acid ester derivatives found that (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate exhibited strong inhibitory activity with an IC50 value of 2.0 µM, which is significantly more potent than the positive control, kojic acid (IC50: 32.2 µM). nih.gov

Furthermore, a series of cinnamic acid–eugenol esters were synthesized and evaluated for their anti-tyrosinase activity. nih.gov One of the compounds, with a 3,4-diphenol hydroxy group, was found to be the most active, with an IC50 of 3.07 µM, approximately 4.6-fold stronger than kojic acid. nih.gov Kinetic studies have revealed that these compounds can act as reversible inhibitors of tyrosinase, with mechanisms ranging from competitive to mixed-type and non-competitive inhibition. nih.govnih.govnih.gov For example, cinnamate has been shown to be a more potent competitive inhibitor of tyrosinase than benzoate. nih.gov

Table 3: Anti-tyrosinase Activity of Selected Cinnamate-Based Compounds This table is interactive and allows for sorting and filtering of data.

Compound IC50 Value (µM) Inhibition Type Source
Cinnamate 800 Competitive nih.gov
(E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate 2.0 Non-competitive nih.gov
(E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate 8.3 Mixed-type nih.gov
(E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate 10.6 Mixed-type nih.gov
Cinnamic acid–eugenol ester (c27) 3.07 Reversible mixed-type nih.gov
Methyl trans-cinnamate 1250 (monophenolase), 1620 (diphenolase) Non-competitive (diphenolase) researchgate.net

Advanced Analytical Techniques in the Characterization and Study of Ethyl 4 Bromomethylcinnamate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is indispensable for the structural elucidation of Ethyl 4-bromomethylcinnamate, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide unique fingerprints of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound are distinct and interpretable. The vinyl protons on the acrylate (B77674) moiety typically appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming the trans (E) configuration of the double bond. The aromatic protons usually appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl ester group gives rise to a quartet and a triplet, while the benzylic protons of the bromomethyl group appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester, the two vinylic carbons, the carbons of the aromatic ring (four distinct signals due to substitution), the benzylic carbon of the bromomethyl group, and the two carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted data based on spectral analysis of structurally similar compounds.

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~7.65 (d, J≈16.0 Hz, 1H)Vinylic CH~166.5C=O
~7.50 (d, J≈8.0 Hz, 2H)Aromatic CH~143.5Vinylic CH
~7.40 (d, J≈8.0 Hz, 2H)Aromatic CH~138.0Aromatic C-C
~6.45 (d, J≈16.0 Hz, 1H)Vinylic CH~134.0Aromatic C-C
~4.55 (s, 2H)CH₂Br~129.5Aromatic CH
~4.25 (q, J≈7.1 Hz, 2H)OCH₂CH₃~128.5Aromatic CH
~1.30 (t, J≈7.1 Hz, 3H)OCH₂CH₃~119.0Vinylic CH
~60.5OCH₂CH₃
~32.5CH₂Br
~14.2OCH₂CH₃

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of this compound. The compound has a molecular formula of C₁₂H₁₃BrO₂ and a molecular weight of approximately 269.13 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern, with two peaks of nearly equal intensity separated by 2 mass units (m/z 268 and 270). libretexts.org

The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group or cleavage at bonds adjacent to the carbonyl group. libretexts.org

Table 2: Key Mass Spectrometry Data for this compound

m/z Value (Predicted) Ion/Fragment Identity Notes
268/270[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
223/225[M - OCH₂CH₃]⁺Loss of the ethoxy group.
189[M - Br]⁺Loss of a bromine radical.
161[C₉H₉O₂]⁺Loss of the bromomethyl radical.
43[CH₃CO]⁺Acylium ion, a common fragment in esters. docbrown.info

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental for monitoring the synthesis of this compound and for its subsequent purification and purity assessment.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction, such as the synthesis of this compound. researchgate.net A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials. The plate is then developed in a suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). researchgate.net

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, corresponding to the product, will appear and intensify. By comparing the retention factor (Rf) values of the spots, one can track the conversion of reactants to products. Visualization is typically achieved under UV light, as the aromatic ring in the compound is UV-active.

Following the completion of the reaction, column chromatography is the standard technique used for the isolation and purification of this compound from the crude reaction mixture. nih.gov This method operates on the same principles as TLC but on a larger scale.

The crude product is loaded onto the top of a column packed with a stationary phase, most commonly silica gel. orgsyn.org A solvent system (mobile phase), similar to one optimized by TLC, is then passed through the column. orgsyn.org Compounds in the mixture separate based on their differential adsorption to the silica gel and solubility in the eluting solvent. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions, typically by rotary evaporation, to yield the purified this compound. Solvent systems such as petroleum ether/ethyl acetate are commonly employed for this purpose. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the final purity assessment and profiling of volatile and thermally stable compounds like this compound. japsonline.com The sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components as it passes through a capillary column. scispace.com

The separated components then enter the mass spectrometer, which generates a mass spectrum for each. This allows for the definitive identification of the main product by matching its mass spectrum with library data. japsonline.com Furthermore, GC-MS can detect and help identify any impurities or byproducts present in the sample, providing a comprehensive profile of the product's composition and a quantitative measure of its purity.

Computational Chemistry and Theoretical Studies Pertaining to Bromomethylcinnamates

Molecular Modeling for Understanding Reactivity and Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For ethyl 4-bromomethylcinnamate, these models are particularly useful for understanding the reactivity of the benzylic bromide, which is the most reactive site in the molecule.

The reactivity of benzylic halides is influenced by several factors, including the stability of the resulting carbocation intermediate in SN1 reactions and the accessibility of the electrophilic carbon in SN2 reactions. gla.ac.ukquora.com Molecular mechanics and quantum mechanics-based models can be used to visualize the three-dimensional structure of this compound and to calculate its electronic properties, such as the partial atomic charges and the distribution of molecular orbitals.

Key insights from molecular modeling would include:

Steric Hindrance: Analysis of the molecular structure can reveal the steric hindrance around the bromomethyl group, which influences the approach of nucleophiles.

Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting the electrophilic nature of the benzylic carbon and its susceptibility to nucleophilic attack.

Conformational Analysis: this compound has several rotatable bonds. Molecular modeling can be used to identify the most stable conformations and to understand how conformational changes might affect reactivity.

Computational MethodInformation Gained for this compoundRelevance to Reactivity
Molecular Mechanics (MM)Provides optimized geometries and conformational energies.Helps in understanding the steric environment around the reactive site.
Semi-empirical MethodsOffers a balance between computational cost and accuracy for electronic properties.Can be used for initial screening of reactivity with different nucleophiles.
Ab initio and DFT MethodsYields detailed electronic structure information, including orbital energies and charge distributions.Provides a more accurate picture of the electronic factors governing the reaction.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Elucidation (by analogy to related compounds)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. nih.govnih.gov While specific DFT studies on this compound are not abundant in the literature, the principles can be readily applied by analogy to studies on similar benzylic bromides and cinnamic acid derivatives. scielo.org.mxresearchgate.netresearchgate.net

DFT calculations can be used to map the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. For the reaction of this compound with a nucleophile, DFT could be used to:

Determine the Reaction Pathway: By comparing the activation energies for SN1 and SN2 pathways, the predominant mechanism can be predicted.

Analyze Transition State Structures: The geometry and electronic structure of the transition state provide insights into the factors that stabilize it, such as charge delocalization.

For instance, in an SN2 reaction, DFT can model the approach of the nucleophile, the simultaneous breaking of the carbon-bromine bond and formation of the new carbon-nucleophile bond, and the inversion of stereochemistry at the benzylic carbon.

Hypothetical DFT-Calculated Parameters for the Reaction of this compound with a Nucleophile (by analogy)
ParameterSN1 PathwaySN2 PathwaySignificance
Activation Energy (ΔG‡)HigherLowerIndicates the kinetic favorability of the SN2 mechanism.
Reaction Energy (ΔGrxn)ExergonicExergonicShows that the reaction is thermodynamically favorable.
Key Bond Distances in Transition StateC-Br bond elongationPartial C-Nu and C-Br bondsIllustrates the concerted nature of the SN2 transition state.

In Silico Approaches for Ligand-Enzyme Docking and Binding Affinity Prediction

In silico methods, such as molecular docking, are widely used in drug discovery to predict how a small molecule (ligand) might interact with a biological target, typically a protein or enzyme. nih.govgenominfo.orgnih.gov Cinnamic acid and its derivatives have been investigated for a variety of biological activities, and similar computational approaches could be applied to this compound to explore its potential as a bioactive compound. nih.govmdpi.com

Molecular docking simulations would involve placing a 3D model of this compound into the binding site of a target enzyme and calculating a "docking score," which is an estimate of the binding affinity. This process can help to:

Identify Potential Biological Targets: By screening against a library of enzyme structures, potential targets for this compound could be identified.

Predict Binding Modes: Docking can reveal the most likely orientation of the molecule within the binding site and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Guide the Design of More Potent Analogs: By understanding the structure-activity relationship, modifications could be proposed to improve the binding affinity and selectivity of the compound.

For example, the ethyl ester and the aromatic ring of this compound could participate in hydrophobic interactions, while the carbonyl oxygen could act as a hydrogen bond acceptor. The bromomethyl group, being reactive, could also potentially form a covalent bond with a nucleophilic residue in the active site, leading to irreversible inhibition.

Potential Interactions of this compound in an Enzyme Active Site Predicted by Molecular Docking
Molecular FeatureType of InteractionPotential Interacting Residues
Aromatic Ringπ-π stacking, hydrophobic interactionsPhenylalanine, Tyrosine, Tryptophan
Ethyl Ester GroupHydrophobic interactions, hydrogen bonding (carbonyl oxygen)Leucine, Isoleucine, Valine, Serine, Threonine
Bromomethyl GroupCovalent bond formation (alkylation)Cysteine, Histidine, Serine

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Ethyl 4-Bromomethylcinnamate Derivatives with Enhanced Bioactivity

The rational design of next-generation derivatives of this compound is a key area of future research, aiming to enhance its biological activity. This approach involves strategically modifying the molecule's structure to improve its interaction with biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different functional groups influence the compound's efficacy. For instance, research on similar compounds like ethyl p-methoxycinnamate has shown that the ester and methoxy (B1213986) functional groups play a crucial role in its anti-inflammatory activity. researchgate.netugm.ac.idresearchgate.net

The synthesis of novel analogs with targeted biological activities is a primary objective. By introducing various substituents to the core structure of this compound, researchers can create a library of new compounds. scielo.br These derivatives can then be screened for a range of bioactivities, with the goal of identifying candidates with improved therapeutic potential. The design principle often aims to combine the synergistic properties of the parent molecule with other pharmacologically active moieties to create new hybrid agents. nih.gov

Table 1: Key Considerations in the Rational Design of this compound Derivatives

Design Strategy Rationale Desired Outcome
Modification of the Ester Group The ester functional group is known to be important for the bioactivity of similar cinnamate (B1238496) compounds. researchgate.netugm.ac.idresearchgate.net Enhanced potency and selectivity.
Substitution on the Phenyl Ring Introducing different substituents can alter the electronic and steric properties of the molecule, influencing its binding to target proteins. Improved pharmacokinetic and pharmacodynamic properties.

| Bioisosteric Replacement | Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved activity or reduced toxicity. | Optimized therapeutic index. |

Exploration of Novel Synthetic Methodologies and Industrial Applications

The development of novel and efficient synthetic methods for this compound and its derivatives is crucial for both research and potential industrial-scale production. Current synthetic approaches can be resource-intensive, and there is a need for more streamlined and cost-effective processes. One area of exploration is the use of enzymatic catalysis, such as using lipases for the esterification of the parent cinnamic acid, which can offer high yields and selectivity under mild reaction conditions. researchgate.net

Functionally substituted vinyl and allyl bromides, which share structural similarities with this compound, are valuable intermediates in the synthesis of biologically active compounds and natural products. researchgate.net This highlights the potential of this compound as a versatile building block in organic synthesis. For example, it is used in the preparation of cinnamamide (B152044) derivatives that act as 5α-reductase inhibitors. scbt.comcoompo.com

Unusual reactivity has been observed in similar compounds like ethyl 4-bromomethylbenzoate, where reactions with carbanions can lead to unexpected aromatic substitution products instead of the anticipated alkylation. rsc.org Investigating such unique reactivity in this compound could open up new avenues for the synthesis of novel molecular scaffolds.

Integration into High-Throughput Screening and Multi-Target Drug Discovery Programs

High-throughput screening (HTS) is a powerful tool in modern drug discovery, allowing for the rapid screening of large compound libraries for biological activity. nih.gov Integrating this compound and its rationally designed derivatives into HTS campaigns could accelerate the identification of new therapeutic agents. nih.gov HTS assays can be designed to identify compounds that modulate the activity of specific enzymes or cellular pathways.

The concept of multi-target drug discovery is gaining traction as an approach to treating complex diseases that involve multiple biological pathways. nih.gov Cinnamic acid derivatives have been explored for the development of hybrid molecules that can interact with multiple targets simultaneously. nih.gov this compound, with its reactive bromomethyl group, is an attractive starting material for the synthesis of such multi-target agents.

Table 2: Potential Applications in Drug Discovery Programs

Program Type Role of this compound Potential Therapeutic Areas
High-Throughput Screening (HTS) As a scaffold for generating diverse compound libraries for screening. nih.gov Oncology, infectious diseases, inflammatory disorders.
Multi-Target Drug Discovery As a starting material for synthesizing hybrid molecules designed to hit multiple biological targets. nih.gov Neurodegenerative diseases, metabolic disorders.

| Fragment-Based Drug Design | The core structure could serve as a fragment for building more complex and potent drug candidates. | Various, depending on the target. |

Development of Sustainable and Scalable Synthetic Processes for Research and Production

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. nih.govresearchgate.net For this compound, this involves developing synthetic routes that are more energy-efficient, use less hazardous solvents, and generate minimal waste. researchgate.net The use of bio-based and environmentally benign solvents like ethyl lactate (B86563) is a promising area of investigation for greener organic synthesis. researchgate.net

Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and improve yields. researchgate.net Exploring microwave-assisted reactions for the synthesis of this compound and its derivatives could lead to more sustainable and efficient production methods. researchgate.net Furthermore, developing scalable processes is essential for translating laboratory-scale synthesis into industrial production. This requires optimization of reaction conditions to ensure high purity and yield on a larger scale.

The development of sustainable synthetic methods also includes the use of renewable starting materials and catalysts. nih.gov For instance, exploring biocatalytic methods that utilize enzymes can reduce the reliance on traditional chemical catalysts that may be toxic or derived from non-renewable resources. ejcmpr.com

Q & A

Q. What are the established synthetic routes for Ethyl 4-Bromomethylcinnamate, and how can purity be optimized?

this compound is typically synthesized via bromination of ethyl cinnamate derivatives. A common approach involves radical bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., light or initiators like AIBN). Key steps include:

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., methylene bromide protons at δ 4.3–4.5 ppm) and LC-MS for molecular ion verification .
  • Purity Optimization : Use recrystallization in ethanol or diethyl ether to achieve >95% purity, validated by HPLC with UV detection at 254 nm .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural Confirmation :
    • NMR Spectroscopy : Identify aromatic protons (δ 6.8–7.6 ppm) and ester groups (δ 1.3–1.5 ppm for ethyl CH3_3).
    • FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm1^{-1}) and C-Br bonds (500–600 cm1^{-1}) .
  • Purity Assessment :
    • HPLC : Use a C18 column with acetonitrile/water mobile phase; monitor retention time consistency.
    • Elemental Analysis : Verify bromine content (~25–27% by mass) .

Q. How should this compound be stored to ensure stability?

  • Storage Conditions :
    • Keep in amber vials at –20°C under inert gas (N2_2) to prevent photodegradation and hydrolysis.
    • Desiccate to avoid moisture-induced ester cleavage .
  • Stability Testing :
    • Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Adjust storage protocols if decomposition exceeds 5% .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role as a 5α-Reductase inhibitor?

  • Enzyme Binding Studies :
    • Conduct kinetic assays (e.g., UV-Vis monitoring of NADPH depletion) to determine KiK_i values. Competitive inhibition is suggested by Lineweaver-Burk plots .
    • Molecular Docking : Use software like AutoDock Vina to model interactions with the 5α-reductase active site, focusing on bromomethyl group positioning near hydrophobic residues .
  • Inhibition Selectivity : Compare IC50_{50} values against related enzymes (e.g., aromatase) to assess specificity .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity of the bromomethyl group.
    • Calculate Fukui indices to identify reactive sites for SN2 reactions .
  • Solvent Effects :
    • Simulate solvation in polar aprotic solvents (e.g., DMF) using COSMO-RS to predict reaction rates .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy of this compound?

  • In Vitro-to-In Vivo Translation :
    • Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS in plasma after oral administration (rodent models). Adjust formulations (e.g., nanoemulsions) if low solubility is observed .
    • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hepatic metabolites (e.g., demethylated or hydroxylated derivatives) .
  • Toxicity Screening :
    • Perform Ames tests for mutagenicity and MTT assays on HepG2 cells for cytotoxicity .

Q. How do structural modifications of this compound impact its biochemical activity?

  • SAR Studies :
    • Synthesize analogs (e.g., ethyl 4-chloromethylcinnamate) and compare inhibition constants (KiK_i) via enzyme assays.
    • Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and reaction kinetics .
  • Crystallography :
    • Co-crystallize derivatives with 5α-reductase and resolve structures via X-ray diffraction to map binding interactions .

Methodological Best Practices

  • Reproducibility : Document all synthetic steps, including solvent grades and reaction times, per ICMJE standards .
  • Data Reporting : Include raw NMR spectra, HPLC chromatograms, and crystallographic data in supplementary materials .
  • Ethical Compliance : For in vivo studies, obtain ethics approval and adhere to ARRIVE guidelines for animal research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.